molecular formula C12H20N2O3 B1677960 Pirbuterol CAS No. 38677-81-5

Pirbuterol

Cat. No. B1677960
CAS RN: 38677-81-5
M. Wt: 240.3 g/mol
InChI Key: VQDBNKDJNJQRDG-UHFFFAOYSA-N
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Patent
US04567179

Procedure details

Under nitrogen, pirbuterol dihydrochloride (3.0 g., 0.0096 mol) was dissolved in 10 ml. CH3OH. KOH (85%, 1.3 g., 0.0197 mol) in 30 ml. of CH3OH was added dropwise over 10 minutes. After stirring 30 minutes, precipitated KCl (1.25 g.) was removed by filtration and the mother liquor evaporated to a white foam, 2.56 g. The latter was taken up in 20 ml. 1:1 acetone:CH3OH and allowed to stand 18 hours. Additional KCl (0.09 g.) was recovered by filtration and the mother liquor evaporated in vacuo to yield title product, dried under high vacuum, 2.35 g.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([CH2:15][OH:16])[N:9]=1)([CH3:4])[CH3:3].Cl.Cl.[OH-].[K+]>CO>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([CH2:15][OH:16])[N:9]=1)([CH3:1])[CH3:3] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated KCl (1.25 g.)
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
the mother liquor evaporated to a white foam, 2.56 g
WAIT
Type
WAIT
Details
to stand 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
Additional KCl (0.09 g.) was recovered by filtration
CUSTOM
Type
CUSTOM
Details
the mother liquor evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)(C)NCC(C=1C=CC(=C(N1)CO)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.